molecular formula C16H19NO4 B2408215 2-(3,4-DIMETHOXYPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE CAS No. 1428375-47-6

2-(3,4-DIMETHOXYPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE

Cat. No.: B2408215
CAS No.: 1428375-47-6
M. Wt: 289.331
InChI Key: PCYNGTHGHHZFDJ-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE is an organic compound that features a combination of a dimethoxyphenyl group and a furan ring linked through an acetamide bridge

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and furan-3-yl-ethylamine.

    Formation of Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the amine group of furan-3-yl-ethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acetylation: The amine is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-(2-(furan-2-yl)ethyl)acetamide
  • 2-(3,4-dimethoxyphenyl)-N-(2-(furan-3-yl)ethyl)propionamide
  • 2-(3,4-dimethoxyphenyl)-N-(2-(furan-3-yl)ethyl)butyramide

Uniqueness

2-(3,4-DIMETHOXYPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE is unique due to the specific positioning of the furan ring and the acetamide bridge, which can influence its reactivity and biological activity compared to similar compounds. The presence of the dimethoxy groups on the phenyl ring also adds to its distinct chemical properties.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(furan-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-19-14-4-3-13(9-15(14)20-2)10-16(18)17-7-5-12-6-8-21-11-12/h3-4,6,8-9,11H,5,7,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYNGTHGHHZFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCC2=COC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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